

(R)-(+)-Dimethindene Maleate: A Technical Guide to its H1 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	(R)-(+)-Dimethindene maleate				
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This technical guide provides an in-depth analysis of the binding affinity of dimethindene enantiomers to the histamine H1 receptor. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Dimethindene is a chiral compound, existing as two enantiomers: (R)-(-)-dimethindene and (S)-(+)-dimethindene. The commercially available form is typically a racemic mixture of these two, known as dimethindene maleate. Notably, the antihistaminic activity of dimethindene resides primarily in the (R)-(-)-enantiomer.[1][2] This document will present the binding affinity data for both the active (R)-(-)-enantiomer and the less active (S)-(+)-enantiomer, which corresponds to the requested dextrorotatory form, for a thorough comparative analysis.

Quantitative Binding Affinity Data

The binding affinity of dimethindene and its enantiomers to the histamine H1 receptor has been determined through various experimental assays. The data presented below is a compilation from multiple studies, providing a comprehensive overview of the differential binding characteristics of each form.



Compound	Parameter	Value	Receptor Source	Notes
(S)-(+)- Dimethindene	pKi	5.61	Histamine H1 Receptor	Significantly lower affinity compared to the (R)-(-)- enantiomer.
pA2	7.7	Guinea-pig ileum	Functional assay measuring antagonist potency.	
(R)-(-)- Dimethindene	pKi	7.16	Histamine H1 Receptor	The more potent enantiomer, showing approximately 35-fold higher affinity than the (S)-(+)- enantiomer.
Dimethindene Maleate (Racemate)	Ki	0.69 nM	Cloned human histamine H1 receptors stably expressed in CHO-K1 cells	
pA2	9.3	Guinea-pig ileum	Functional assay of the racemic mixture.	_

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses.[3] Upon binding of an agonist like histamine, the receptor activates the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

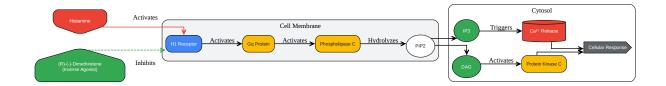


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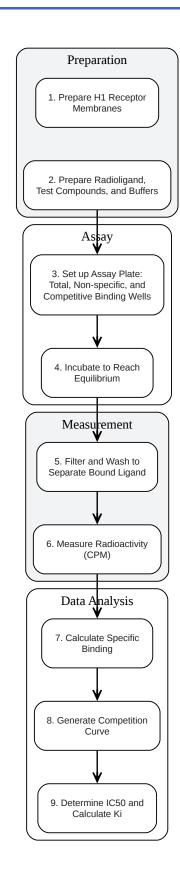
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bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to the downstream cellular responses associated with H1 receptor activation, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. Dimethindene, acting as an inverse agonist, binds to the H1 receptor and stabilizes its inactive conformation, thereby blocking this signaling pathway.









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- To cite this document: BenchChem. [(R)-(+)-Dimethindene Maleate: A Technical Guide to its H1 Receptor Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613375#r-dimethindene-maleate-binding-affinity-to-h1-receptor]

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